

H-Allo-thr(tbu)-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *H-Allo-thr(tbu)-OH*

Cat. No.: B2522906

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-allo-Threonine, O-(1,1-dimethylethyl)- (**H-Allo-thr(tbu)-OH**) is a non-proteinogenic amino acid derivative that serves as a crucial building block in modern peptide chemistry. Its unique stereochemistry and the presence of a bulky tert-butyl protecting group on the side-chain hydroxyl function offer distinct advantages in the synthesis of complex peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of **H-Allo-thr(tbu)-OH**, with a focus on its utility in solid-phase peptide synthesis (SPPS) for drug discovery and development.

Chemical Structure and Properties

H-Allo-thr(tbu)-OH, with the IUPAC name (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid, is a stereoisomer of the more common L-threonine derivative. The "allo" designation indicates a different configuration at the beta-carbon (C3) compared to L-threonine. The tert-butyl ether linkage on the side chain provides steric hindrance, preventing undesirable side reactions during peptide synthesis.

Chemical Identifiers:

- IUPAC Name: (2S,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid[1]

- CAS Number: 201353-89-1[1]
- Molecular Formula: C₈H₁₇NO₃[1]
- PubChem CID: 7408444[1]
- Synonyms: O-tert-Butyl-L-allo-threonine, allo-L-Thr(tBu)-OH[2]

Physicochemical Properties

The physicochemical properties of **H-Allo-thr(tbu)-OH** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Source
Molecular Weight	175.23 g/mol	
Appearance	White to off-white solid/crystalline powder	
Optical Rotation	[α] _{D20} = +7.0 ± 1° (c=1 in H ₂ O)	
Solubility	Soluble in water and DMSO.	
Storage	Store at 0-8 °C.	

Synthesis of H-Allo-thr(tbu)-OH

The synthesis of **H-Allo-thr(tbu)-OH** typically starts from L-threonine and involves the introduction of the tert-butyl protecting group onto the side-chain hydroxyl group. Several methods have been described in the patent literature, generally involving the reaction of L-threonine with isobutylene in the presence of an acid catalyst.

Representative Experimental Protocol

The following is a representative protocol for the synthesis of O-tert-Butyl-L-threonine, which is a key intermediate. The final deprotection of the amino group would yield **H-Allo-thr(tbu)-OH**.

Materials:

- L-threonine
- 1,4-Dioxane
- Solid superacid catalyst (e.g., sulfated zirconia or a similar solid acid)
- Isobutylene
- Glacial acetic acid
- Cyclohexane

Procedure:

- In a suitable reaction vessel, dissolve L-threonine in 1,4-dioxane.
- Add the solid superacid catalyst to the solution.
- Cool the mixture and introduce isobutylene gas or liquid isobutylene under pressure.
- Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for an extended period (e.g., 24-72 hours) with stirring.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
- Upon completion, filter off the catalyst.
- The resulting product, O-tert-Butyl-L-threonine tert-butyl ester, can be isolated and purified.
- Selective deprotection of the tert-butyl ester under acidic conditions, while retaining the tert-butyl ether on the side chain, can be challenging and requires careful control of reaction conditions. Alternatively, synthesis may proceed through intermediates with orthogonal protecting groups.
- The final product, **H-Allo-thr(tbu)-OH**, is then purified, for example, by crystallization from a mixture of glacial acetic acid and cyclohexane.

Note: This is a generalized protocol based on patented methods. Optimization of catalyst, solvent, temperature, and reaction time is crucial for achieving high yield and purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

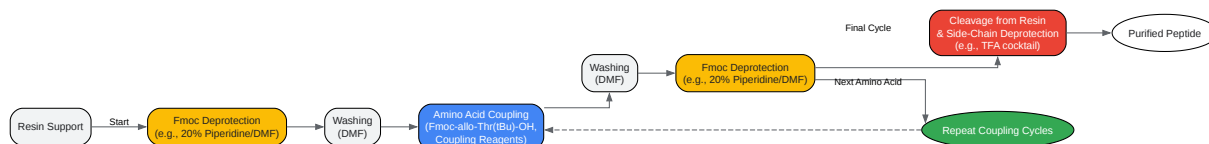
The primary application of **H-Allo-thr(tbu)-OH** is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl protecting group on the side chain is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) but is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) during the final cleavage from the resin.

Role in Drug Development

H-Allo-thr(tbu)-OH and its derivatives are particularly valuable in the development of peptide-based therapeutics. The incorporation of this non-canonical amino acid can confer unique conformational properties to the peptide, potentially enhancing its biological activity, stability against enzymatic degradation, and pharmacokinetic profile. A notable application is in the synthesis of inhibitors targeting viral proteases, such as the main protease of SARS-CoV-2.

General Experimental Workflow for SPPS

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-protected **H-Allo-thr(tbu)-OH** derivative (Fmoc-*allo*-Thr(*t*Bu)-OH) into a peptide chain using SPPS.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. H-Allo-thr(tbu)-OH | C₈H₁₇NO₃ | CID 7408444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. H-ALLO-THR(TBU)-OH CAS#: 201353-89-1 [m.chemicalbook.com]
- To cite this document: BenchChem. [H-Allo-thr(tbu)-OH: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2522906#h-allo-thr-tbu-oh-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com